molecular formula C22H20N2O3S2 B2476792 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide CAS No. 921527-20-0

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide

Cat. No. B2476792
M. Wt: 424.53
InChI Key: DJWJXDNCEARQKM-UHFFFAOYSA-N
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Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide, also known as ETTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. ETTB is a thiazole-containing benzamide compound that has shown promising results in various biochemical and physiological studies.

Scientific Research Applications

Anticancer Activity

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide derivatives have shown potential in cancer research. Studies have reported the synthesis and evaluation of similar compounds with varying substitutions, revealing moderate to excellent anticancer activities against multiple cancer cell lines, including breast, lung, colon, and ovarian cancers. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated higher anticancer activities compared to the reference drug in certain instances (Ravinaik et al., 2021).

Antifungal and Antibacterial Agents

Compounds structurally similar to N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide have been synthesized and tested for their antifungal and antibacterial activities. For example, some derivatives were found to exhibit notable antimicrobial activity, with some outperforming reference drugs against certain pathogenic strains. The antibacterial activity was particularly pronounced against Gram-positive strains, showcasing the potential of these compounds in combating microbial infections (Narayana et al., 2004).

Supramolecular Chemistry and Material Science

A new series of N-(thiazol-2-yl)benzamide derivatives were synthesized and explored for their gelation behavior. This research is pivotal in understanding the role of methyl functionality and multiple non-covalent interactions in gelation, which is crucial for the development of new materials and applications in supramolecular chemistry (Yadav & Ballabh, 2020).

Inhibitory and Biological Activity

Studies have explored the inhibitory activities of compounds structurally related to N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide. For instance, research into the stearoyl-CoA desaturase-1 (SCD-1) inhibitors showcased compounds with potent inhibitory activities, leading to a dose-dependent decrease in plasma desaturation index, indicating potential applications in metabolic disorders or cancer (Uto et al., 2009).

Fluorescent Sensors and Imaging

Benzothiazole derivatives have been investigated for their potential as fluorescent sensors. For instance, a study on benzimidazole and benzothiazole conjugated Schiff base demonstrated the capability of these compounds to detect Al3+ and Zn2+ ions through appreciable absorption and emission spectral changes. This feature is valuable in various fields, including biological imaging and environmental monitoring (Suman et al., 2019).

properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S2/c1-3-26-17-10-7-8-14-12-18(27-20(14)17)16-13-29-22(23-16)24-21(25)15-9-5-6-11-19(15)28-4-2/h5-13H,3-4H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWJXDNCEARQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide

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